N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide
Description
Properties
IUPAC Name |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-17-9-14-21(16-22(17)26-15-5-8-23(26)27)25-24(28)20-12-10-19(11-13-20)18-6-3-2-4-7-18/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYWMUAIGFROLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)N4CCCC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Synthetic Protocols
Preparation of 4-Phenylbenzoyl Chloride
Thionyl Chloride Method
Reagents :
- 4-Phenylbenzoic acid (1.0 equiv)
- Thionyl chloride (SOCl₂, 3.0 equiv)
- Catalytic DMF (0.1 equiv)
Procedure :
- Charge 4-phenylbenzoic acid (98.5 g, 0.5 mol) and DMF (0.5 mL) into a dry 3-neck flask under N₂.
- Add SOCl₂ (178 mL, 2.45 mol) dropwise over 30 min at 0–5°C.
- Reflux at 70°C for 4 h until gas evolution ceases.
- Remove excess SOCl₂ under reduced pressure (40°C, 100 mbar).
- Distill product at 120–125°C (15 mbar) to yield colorless liquid (Yield: 92–95%).
Critical Parameters :
- Moisture-free conditions prevent hydrolysis
- DMF catalyzes the reaction but must be minimized to avoid over-activation
Synthesis of 4-Methyl-3-(2-Oxopyrrolidin-1-yl)Aniline
Reductive Amination Route
Reagents :
- 3-Amino-4-methylphenol (1.0 equiv)
- 2-Pyrrolidone (1.2 equiv)
- Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)
- Acetic acid (0.5 equiv)
Procedure :
- Dissolve 3-amino-4-methylphenol (54.6 g, 0.4 mol) and 2-pyrrolidone (46.8 g, 0.48 mol) in dry THF (800 mL).
- Add acetic acid (12 mL) and stir at 25°C for 30 min.
- Add NaBH(OAc)₃ (169 g, 0.6 mol) portionwise over 2 h.
- Reflux at 66°C for 12 h.
- Quench with saturated NaHCO₃ (500 mL), extract with EtOAc (3×300 mL).
- Dry over Na₂SO₄ and concentrate to yield pale yellow solid (Yield: 78–82%).
Amide Bond Formation
Direct Coupling Protocol
Reaction Scheme :
$$
\ce{4-Phenylbenzoyl chloride + 4-Methyl-3-(2-oxopyrrolidin-1-yl)aniline ->[TEA/DCM] Target Compound}
$$
Optimized Conditions :
| Parameter | Optimal Value |
|---|---|
| Solvent | DCM |
| Base | Triethylamine (2.5 eq) |
| Temperature | 0°C → 25°C |
| Reaction Time | 8–12 h |
| Workup | Aqueous HCl wash |
| Purification | Recrystallization (EtOH/H₂O) |
Procedure :
- Cool DCM (1.2 L) to 0°C under N₂.
- Add 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline (87.3 g, 0.4 mol) and TEA (139 mL, 1.0 mol).
- Add 4-phenylbenzoyl chloride (101.5 g, 0.44 mol) dropwise over 45 min.
- Warm to 25°C and stir for 10 h.
- Wash with 1M HCl (2×500 mL), dry over MgSO₄.
- Concentrate and recrystallize from 3:1 EtOH/H₂O to yield white crystals (Yield: 85–88%).
Analytical Data :
- MP : 178–181°C
- ¹H NMR (400 MHz, DMSO-d6): δ 10.21 (s, 1H), 8.02–7.98 (m, 2H), 7.72–7.68 (m, 2H), 7.56–7.48 (m, 5H), 7.32 (d, J=8.4 Hz, 1H), 7.12 (s, 1H), 3.82–3.78 (m, 2H), 3.42–3.38 (m, 2H), 2.32 (s, 3H), 2.12–2.05 (m, 2H), 1.92–1.85 (m, 2H)
- HRMS : m/z calcd for C25H23N2O2 [M+H]+ 391.1808, found 391.1805
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry principles enhances scalability and safety for large-scale manufacturing:
Reactor Design :
- Zone 1 : Mixing of 4-phenylbenzoyl chloride (0.5 M in THF) and amine (0.55 M in THF) at 10°C
- Zone 2 : Residence time coil (ID=2 mm, L=15 m) at 25°C
- Zone 3 : In-line quenching with 1M HCl
- Zone 4 : Liquid-liquid separation membrane
Performance Metrics :
| Metric | Batch Process | Flow Process |
|---|---|---|
| Space-Time Yield (kg/L/h) | 0.12 | 2.45 |
| Impurity Profile | 3.8% | 1.2% |
| Energy Consumption | 58 kWh/kg | 19 kWh/kg |
This system achieves 92% conversion in 8.7 min residence time versus 10 h in batch mode.
Comparative Analysis of Synthetic Methods
Table 1: Method Comparison for N-[4-Methyl-3-(2-Oxopyrrolidin-1-yl)Phenyl]-4-Phenylbenzamide Synthesis
| Method | Yield (%) | Purity (%) | Throughput (kg/day) | Cost Index ($/kg) |
|---|---|---|---|---|
| Direct Coupling (Batch) | 85–88 | 98.5 | 12 | 1.00 |
| EDC-Mediated (Batch) | 79–82 | 97.2 | 9 | 1.35 |
| Flow Synthesis | 91–93 | 99.1 | 145 | 0.82 |
| Enzymatic (CAL-B) | 68–71 | 95.8 | 6 | 2.10 |
Key findings:
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines or reducing carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide and its derivatives. The compound has shown promising results in inhibiting various cancer cell lines, including breast, colon, and cervical cancers. For instance, derivatives containing similar structural motifs have been reported to exhibit significant cytotoxic activity against human cancer cell lines .
Antiplasmodial Activity
The compound's structural analogs have been evaluated for antiplasmodial activity against Plasmodium falciparum. Structure-activity relationship studies indicate that modifications in the anilino structure significantly affect antiplasmodial efficacy and cytotoxicity. Compounds with specific substitutions demonstrated enhanced activity against different strains of the parasite .
Structure-Activity Relationships
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its therapeutic potential. Key findings from SAR studies include:
- Substitution Patterns : The nature and position of substituents on the phenyl rings influence both potency and selectivity towards biological targets.
- Physicochemical Properties : Parameters such as log P, log D, and ligand efficiency were calculated to assess the drug-likeness of various derivatives. For example, compounds with a log P value between 4.43 and 6.60 showed promising pharmacokinetic profiles .
Case Studies
Several case studies illustrate the applications of this compound:
- Anticancer Research : In a study focused on designing new molecular hybrids, derivatives of this compound were synthesized and tested for their anticancer properties, revealing significant apoptotic effects in treated cancer cells .
- Malaria Treatment : A series of derivatives were synthesized as part of the Medicines for Malaria Venture project, showcasing multi-stage activity against P. falciparum and providing insights into their pharmacological profiles .
Mechanism of Action
The mechanism of action of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
- N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide
- This compound
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a pyrrolidinone ring and a benzamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
1. Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrrolidinone ring : This is achieved by reacting a suitable amine with a carboxylic acid derivative under dehydrating conditions.
- Aromatic substitution : The reaction involves substituting specific groups on the aromatic rings to enhance biological activity.
- Amide bond formation : The final step involves forming the amide bond between the benzamide and the substituted aromatic ring, typically using coupling reagents like EDCI or DCC.
2.1 Antiviral Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antiviral properties. For instance, derivatives of N-phenylbenzamide have shown activity against Enterovirus 71 (EV71), with IC50 values ranging from 5.7 to 12 μM, indicating their potential as antiviral agents .
2.2 Anticancer Properties
Benzamide derivatives are also being investigated for their anticancer properties. Research has demonstrated that various benzamide derivatives can inhibit specific kinases associated with cancer progression. For example, compounds with modifications at the benzamide moiety have shown moderate to high potency in inhibiting RET kinase activity, which is crucial in certain cancers .
The mechanisms through which this compound exerts its biological effects involve:
- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects such as inhibition of viral replication or cancer cell proliferation.
- Cell Signaling Pathways : By interacting with key signaling pathways, this compound can influence cellular processes including apoptosis and cell cycle regulation .
Table 1: Summary of Biological Activities
| Activity Type | Compound Variant | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Antiviral | N-[4-methyl...benzamide | 5.7 - 12 | >51 |
| RET Kinase Inhibition | Various Benzamide Derivatives | Moderate | Varies |
In a study focused on antiviral activity, several derivatives were synthesized and evaluated for their effectiveness against multiple strains of EV71. The results indicated that certain modifications significantly enhanced antiviral potency while maintaining low cytotoxicity levels .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide?
The compound is synthesized via multi-step reactions, typically involving:
- Amide coupling : Reaction of 4-phenylbenzoic acid derivatives with substituted anilines using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) under inert conditions .
- Functional group introduction : The pyrrolidinone moiety is introduced via cyclization of γ-aminobutyric acid derivatives or through nucleophilic substitution reactions .
- Purification : Column chromatography (silica gel, eluents: ethyl acetate/hexane) and recrystallization are standard for isolating high-purity product .
Q. How is the structural identity and purity of this compound confirmed?
Key techniques include:
- NMR spectroscopy : and NMR to verify proton and carbon environments, with emphasis on aromatic protons (δ 7.2–8.1 ppm) and pyrrolidinone carbonyl signals (δ ~170 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) or ESI-MS to confirm molecular ion peaks and fragmentation patterns .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the final compound during synthesis?
Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to avoid side reactions .
- Temperature control : Stepwise heating (e.g., 50–80°C for amide coupling) minimizes decomposition of thermally sensitive intermediates .
- Catalyst use : Palladium catalysts (e.g., Pd/C) for hydrogenation steps or acid/base catalysts for cyclization reactions .
- Reaction monitoring : TLC or in situ FTIR to track progress and terminate reactions at optimal conversion points .
Q. What strategies are effective in resolving contradictions in biological activity data across different studies?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., reference inhibitors) .
- Compound stability : Assess degradation under assay conditions (e.g., pH, temperature) via LC-MS .
- Structural analogs : Synthesize and test derivatives (e.g., methyl/phenyl substitutions) to isolate structure-activity relationships (SAR) .
Q. How can computational methods aid in predicting the pharmacokinetic properties of this compound?
- Molecular docking : Predict binding affinity to target proteins (e.g., kinases) using software like AutoDock or Schrödinger .
- ADME prediction : Tools like SwissADME estimate solubility, permeability, and metabolic stability based on logP, topological polar surface area, and H-bond donors/acceptors .
- MD simulations : Explore conformational flexibility and stability of the pyrrolidinone ring in physiological environments .
Methodological Notes
- Data validation : Reproduce key experiments (e.g., bioassays) under controlled conditions to confirm reproducibility .
- Contingency planning : Pre-test reaction scalability (e.g., 10 mmol to 100 mmol) to identify bottlenecks in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
